molecular formula C15H15BrN2O3S B2920225 3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-99-0

3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2920225
CAS RN: 1798542-99-0
M. Wt: 383.26
InChI Key: DAEFRYYCAUGFSK-UHFFFAOYSA-N
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Description

“3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidinone ring, which is a biologically important five-membered heterocyclic ring . Thiazolidinones have been associated with a wide range of biological activities . The compound also contains a piperidin-4-yl group, which is a common moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” includes a thiazolidin-2,4-dione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Scientific Research Applications

Antimicrobial Agents

Thiazolidinedione derivatives have been explored for their potential as antimicrobial agents. The incorporation of the thiazolidinedione moiety into other pharmacophores, like norfloxacin, has shown to improve antimicrobial activity . This compound could be designed to target DNA gyrase in bacteria, enhancing antibacterial effects and potentially offering activity against quinolone-resistant strains. Additionally, it may prevent biofilm formation, contributing to its anti-pathogenicity.

Antioxidant Properties

The thiazolidinedione core is known to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) . Research applications could involve studying the compound as an antioxidant agent, potentially contributing to the treatment of oxidative stress-related diseases.

Hypoglycemic Activity

Thiazolidinediones are recognized for their hypoglycemic activity, acting through PPAR-γ receptor activation . This compound could be used in diabetes research, particularly in the development of new medications that improve insulin resistance.

Mechanism of Action

Target of Action

The primary target of the compound “3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . The compound also targets Protein Tyrosine Phosphatase 1B (PTP1B) , which plays a crucial role in insulin signaling and thus, is a potential target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its targets through a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation . In the case of PTP1B, it acts as a reversible, non-competitive inhibitor .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria by inhibiting the action of DNA gyrase . This results in the prevention of bacterial replication, thereby exerting its antibacterial effect . In the case of diabetes, the compound improves insulin resistance through the inhibition of PTP1B .

Result of Action

The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . It also exhibits potential PTP1B inhibitory activity, which could be beneficial in the treatment of diabetes mellitus .

properties

IUPAC Name

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEFRYYCAUGFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

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